molecular formula C22H29N7O B10985099 N-[2-(1-benzylpiperidin-4-yl)ethyl]-N~3~-7H-purin-6-yl-beta-alaninamide

N-[2-(1-benzylpiperidin-4-yl)ethyl]-N~3~-7H-purin-6-yl-beta-alaninamide

Cat. No.: B10985099
M. Wt: 407.5 g/mol
InChI Key: XQIYZQPTVWKIHW-UHFFFAOYSA-N
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Description

N-[2-(1-benzylpiperidin-4-yl)ethyl]-N~3~-7H-purin-6-yl-beta-alaninamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C22H29N7O

Molecular Weight

407.5 g/mol

IUPAC Name

N-[2-(1-benzylpiperidin-4-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide

InChI

InChI=1S/C22H29N7O/c30-19(7-11-24-21-20-22(26-15-25-20)28-16-27-21)23-10-6-17-8-12-29(13-9-17)14-18-4-2-1-3-5-18/h1-5,15-17H,6-14H2,(H,23,30)(H2,24,25,26,27,28)

InChI Key

XQIYZQPTVWKIHW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCNC(=O)CCNC2=NC=NC3=C2NC=N3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzylpiperidin-4-yl)ethyl]-N~3~-7H-purin-6-yl-beta-alaninamide typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the intermediate with beta-alaninamide under specific reaction conditions, such as the use of coupling agents like HBTU (N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzylpiperidin-4-yl)ethyl]-N~3~-7H-purin-6-yl-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: This can convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

N-[2-(1-benzylpiperidin-4-yl)ethyl]-N~3~-7H-purin-6-yl-beta-alaninamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes involving purinergic signaling.

    Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders due to its ability to interact with specific receptors.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(1-benzylpiperidin-4-yl)ethyl]-N~3~-7H-purin-6-yl-beta-alaninamide involves its interaction with specific molecular targets, such as purinergic receptors. These interactions can modulate various signaling pathways, leading to changes in cellular functions. The compound’s structure allows it to fit into the binding sites of these receptors, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide
  • N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyridazin-2-yl)-piperazine-1-carboxamide

Uniqueness

What sets N-[2-(1-benzylpiperidin-4-yl)ethyl]-N~3~-7H-purin-6-yl-beta-alaninamide apart is its unique combination of a piperidine ring, a purine moiety, and a beta-alaninamide group. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound for various applications .

Biological Activity

N-[2-(1-benzylpiperidin-4-yl)ethyl]-N~3~-7H-purin-6-yl-beta-alaninamide (CAS Number: 1010925-41-3) is a compound of significant interest in pharmacological research, particularly due to its potential biological activities. This article synthesizes findings from diverse sources regarding its biological activity, structure-activity relationships, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC22H29N7O
Molecular Weight407.512 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point733.3 ± 55.0 °C
Flash Point397.3 ± 31.5 °C
LogP1.73

Research indicates that compounds similar to this compound often act as inhibitors of key enzymes involved in neurotransmission and cellular signaling pathways. For instance, studies have shown that derivatives of benzylpiperidine exhibit potent inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Acetylcholinesterase Inhibition

The compound has been investigated for its ability to inhibit AChE, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. In vitro studies have demonstrated that related compounds exhibit inhibitory effects in the nanomolar range, indicating strong potential for cognitive enhancement and neuroprotective effects .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For example, related benzylpiperidine derivatives have shown significant antiproliferative activity against various human cancer cell lines, with IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the benzylpiperidine moiety has been identified as essential for maintaining high binding affinity to target receptors . Modifications in the substituents on the piperidine ring and the purine structure can significantly influence both potency and selectivity.

Case Studies

  • Donepezil Derivatives : Research has shown that modifications to donepezil's structure, which includes a similar benzylpiperidine fragment, lead to enhanced AChE inhibition and antioxidant activities . This underscores the potential of benzylpiperidine-based compounds in treating Alzheimer’s disease.
  • Anticancer Studies : A study investigating various piperidinyl compounds reported promising results against leukemia cell lines (HL60, K562, U937), where certain derivatives exhibited cytotoxic effects with low micromolar concentrations . These findings highlight the necessity for further exploration into the anticancer properties of this compound.

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of this compound.
  • Optimization : Structural modifications to enhance selectivity and reduce potential side effects while maintaining efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-[2-(1-benzylpiperidin-4-yl)ethyl]-N~3~-7H-purin-6-yl-beta-alaninamide?

  • Methodology : The compound can be synthesized via amide coupling between 2-(1-benzylpiperidin-4-yl)ethylamine and a purine-beta-alaninamide derivative. Key steps include:

  • Activation : Use carbodiimide reagents (e.g., EDC/HOBt) to activate the carboxylic acid group of the purine-beta-alaninamide intermediate.
  • Coupling : React with 2-(1-benzylpiperidin-4-yl)ethylamine under inert conditions (N₂ atmosphere) at room temperature for 12–24 hours.
  • Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by HPLC to achieve >95% purity .
    • Validation : Confirm structure via 1^1H/13^13C NMR and HRMS. Purity should be verified using HPLC with UV detection (λ = 254 nm) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the benzylpiperidine (δ 7.2–7.4 ppm aromatic protons), purine (δ 8.1–8.3 ppm), and beta-alaninamide (δ 3.1–3.3 ppm methylene groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • HPLC Purity : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to ensure >95% purity .

Advanced Research Questions

Q. How do structural modifications in the purine moiety influence acetylcholinesterase (AChE) inhibition?

  • SAR Insights :

  • Electron-Withdrawing Groups (e.g., NO₂) : Increase AChE affinity by enhancing electrophilic interactions with the catalytic site (e.g., IC₅₀ reduced from 1.2 µM to 0.8 µM with nitro substitution) .
  • Methoxy Substitutions : Improve blood-brain barrier penetration but may reduce enzymatic binding due to steric hindrance .
    • Table 1 : Comparison of AChE Inhibition by Analogues
Substituent on PurineIC₅₀ (µM)Source
-H (Parent compound)1.2
-NO₂0.8
-OCH₃1.5

Q. What strategies resolve discrepancies in neuroprotective efficacy across in vitro models?

  • Key Factors :

  • Cell Model Variability : Primary neurons vs. immortalized lines (e.g., SH-SY5Y) may show differential responses due to receptor expression .
  • Oxidative Stress Induction : Standardize protocols (e.g., H₂O₂ concentration, exposure time) to reduce variability .
    • Methodological Adjustments :
  • Pre-treat cells with the compound for 24 hours before stress induction.
  • Use multiplex assays (e.g., ROS detection + caspase-3 activity) to capture multifaceted neuroprotection .

Q. How does the beta-alaninamide linker affect pharmacokinetic properties?

  • Impact on Lipophilicity : The linker reduces logP compared to ethyl or methyl spacers, enhancing aqueous solubility (logP = 2.1 vs. 3.5 for ethyl analogues) .
  • Metabolic Stability : Beta-alaninamide resists hepatic CYP3A4 degradation, improving plasma half-life (t₁/₂ = 4.2 hours in murine models) .

Data Contradiction Analysis

Q. Why do some studies report conflicting AChE inhibition potencies for similar analogues?

  • Potential Causes :

  • Enzyme Isoforms : Human recombinant AChE vs. electric eel AChE (e.g., IC₅₀ for hAChE = 0.8 µM vs. EeAChE = 1.5 µM) .
  • Assay Conditions : Variations in substrate (acetylthiocholine) concentration or pH (7.4 vs. 8.0) alter kinetic parameters .
    • Resolution : Cross-validate results using standardized Ellman’s assay protocols and isoform-specific inhibitors .

Methodological Recommendations

Q. What in vitro assays are most robust for evaluating cholinergic activity?

  • Primary Assays :

  • AChE Inhibition : Ellman’s method with 0.5 mM acetylthiocholine and 0.25 mM DTNB .
  • Neuroprotection : Co-treatment with glutamate (100 µM) in primary cortical neurons; measure cell viability via MTT assay .
    • Secondary Assays :
  • Radioligand Binding : Assess σ-1 receptor affinity using 3^3H-(+)-pentazocine .

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